Cas no 1352512-45-8 (Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)

Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine is a specialized organic compound featuring a pyrrolidine ring linked to a pyridinylamine moiety via a toluenesulfonyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The toluenesulfonyl (tosyl) group enhances stability and facilitates further functionalization, while the pyridinylamine segment offers versatility as a ligand or intermediate in heterocyclic synthesis. The compound’s well-defined stereochemistry and modular design make it valuable for targeted molecular development, particularly in drug discovery where precise structural control is critical. Its synthetic accessibility and compatibility with diverse reaction conditions further underscore its utility in research and industrial settings.
Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine structure
1352512-45-8 structure
Product name:Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine
CAS No:1352512-45-8
MF:C17H21N3O2S
Molecular Weight:331.432542562485
CID:5208258

Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine 化学的及び物理的性質

名前と識別子

    • Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine
    • インチ: 1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19)
    • InChIKey: RWZRMJFXZVFSLL-UHFFFAOYSA-N
    • SMILES: C1(NC)=NC=C(C2CCCN2S(C2=CC=C(C)C=C2)(=O)=O)C=C1

Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663654-1g
N-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
1352512-45-8 98%
1g
¥10119 2023-04-15
Chemenu
CM495737-1g
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
1352512-45-8 97%
1g
$735 2023-01-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663654-10g
N-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
1352512-45-8 98%
10g
¥28341 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1663654-5g
N-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
1352512-45-8 98%
5g
¥22575 2023-04-15

Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine 関連文献

Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amineに関する追加情報

Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine: A Comprehensive Overview

The compound Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine (CAS No. 1352512-45-8) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methyl group attached to a pyridine ring substituted with a pyrrolidine moiety that is further functionalized with a toluene sulfonyl group. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The pyridine ring, a key structural component of this compound, is known for its aromaticity and ability to participate in various π-interactions, making it a valuable scaffold in medicinal chemistry. The pyrrolidine moiety, on the other hand, introduces flexibility and additional functional groups that can enhance the molecule's bioavailability and target specificity.

The toluene sulfonyl group attached to the pyrrolidine ring plays a crucial role in modulating the compound's physicochemical properties. Toluene sulfonyl groups are commonly used as protecting groups in organic synthesis due to their stability under various reaction conditions. In this compound, the sulfonyl group not only enhances the molecule's solubility but also serves as a potential site for further functionalization, enabling the design of more complex derivatives with tailored activities.

From a synthetic perspective, the preparation of Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine involves a series of well-established organic reactions, including nucleophilic substitutions, Friedel-Crafts alkylation, and amine derivatization. These reactions are optimized to ensure high yields and purity, which are critical for its application in research and development settings.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the methyl group on the pyridine ring significantly influences the molecule's electron distribution, thereby affecting its ability to act as an electron-deficient aromatic system. This property is particularly advantageous in reactions involving nucleophilic aromatic substitution, where electron-deficient aromatic rings are highly reactive.

In terms of applications, Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yli}amine has shown promise in several areas. For instance, its ability to act as a versatile building block in medicinal chemistry has led to its use in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and central nervous system disorders. Additionally, its unique structure makes it a valuable substrate for exploring novel reaction pathways in organic synthesis.

Recent research has also focused on the stereochemical properties of this compound. The pyrrolidine ring introduces stereochemistry into the molecule, which can be exploited to design enantiomerically pure compounds with specific biological activities. This aspect is particularly relevant in drug development, where stereochemistry often plays a critical role in determining a compound's efficacy and safety profile.

Furthermore, the integration of green chemistry principles into the synthesis of Methyl-{5-[1-(toluene4-sulfonyl)-pyrrolidin2yl]pyridin2yli}amine has been explored by researchers. By employing catalytic methods and reducing solvent usage, scientists have developed more sustainable routes for synthesizing this compound. These efforts align with the growing demand for environmentally friendly chemical processes in both academia and industry.

In conclusion, Methyl-{5-[1-(toluene4-sulfonyl)pyrrolidin2yl]pyridin2yli}amine (CAS No. 1352512458) is a multifaceted organic compound with significant potential across diverse fields. Its unique structure, combined with recent advances in synthetic methodologies and computational tools, positions it as an important molecule for future research and development endeavors.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm